molecular formula C4H8Br2O2 B14646754 1,2-Dibromobutane-1,1-diol CAS No. 52655-11-5

1,2-Dibromobutane-1,1-diol

Cat. No.: B14646754
CAS No.: 52655-11-5
M. Wt: 247.91 g/mol
InChI Key: UUSVDJBYMWOMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromobutane-1,1-diol (hypothetical structure: C₄H₈Br₂O₂) is a brominated diol derivative, though direct literature on its synthesis or applications is sparse. Based on analogous compounds, its structure likely combines a butane backbone with bromine substituents at positions 1 and 2, and hydroxyl groups at the 1,1-positions. However, the lack of explicit data necessitates comparisons with structurally related compounds, such as ethane-1,1-diol derivatives, brominated alkanes, and other diols .

Properties

CAS No.

52655-11-5

Molecular Formula

C4H8Br2O2

Molecular Weight

247.91 g/mol

IUPAC Name

1,2-dibromobutane-1,1-diol

InChI

InChI=1S/C4H8Br2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3

InChI Key

UUSVDJBYMWOMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(O)(O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromobutane-1,1-diol can be synthesized through the bromination of butane derivatives. One common method involves the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromobutane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-dibromobutane-1,1-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The compound’s effects are mediated by its ability to form covalent bonds with other molecules, thereby altering their chemical properties and reactivity .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares molecular formulas, CAS numbers, and key properties of 1,2-Dibromobutane-1,1-diol with analogous compounds.

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
Ethane-1,1-diol C₂H₆O₂ 629-14-1 62.07 High polarity; forms intramolecular H-bonds
1,2-Dibromobutane C₄H₈Br₂ 533-98-2 231.92 Liquid at RT; used as alkylating agent
trans-2,3-Dibromo-2-butene-1,4-diol C₄H₆Br₂O₂ Not provided 265.90 Likely solid; bromine enhances reactivity
Benzen-1,2-diol,4,5-dibromo- C₆H₄Br₂O₂ 2563-26-0 267.91 Aromatic diol; bromine increases stability

Key Observations :

  • Bromine Effects: Brominated diols (e.g., trans-2,3-Dibromo-2-butene-1,4-diol) exhibit higher molecular weights and reactivity compared to non-brominated analogs like ethane-1,1-diol.
  • Hydrogen Bonding : Ethane-1,1-diol demonstrates significant intramolecular hydrogen bonding, stabilizing its gauche conformation in solution. Similar stabilization may occur in this compound, though bromine’s steric bulk could disrupt this .
Ethane-1,1-diol Derivatives

Ethane-1,1-diol derivatives are synthesized via acid-catalyzed condensation (e.g., glyoxal and benzamide forming diol intermediates) . Computational studies reveal that ethane-1,1-diol adopts a stabilized conformation due to hydrogen bonding, with energy barriers of ~3 kcal/mol for rotation .

Brominated Alkanes and Diols

1,2-Dibromobutane is synthesized via bromination of butane or butene derivatives . Brominated diols like trans-2,3-Dibromo-2-butene-1,4-diol are likely synthesized through halogenation of diols or diene precursors. The presence of bromine facilitates elimination reactions (e.g., dehydrohalogenation) to form alkenes .

Comparison with this compound :

  • If synthesized similarly to 1,4-dibromobutane (), this compound could form via bromination of a diol precursor. However, steric hindrance from the 1,1-diol groups might complicate synthesis.
  • Reactivity may differ from non-diol bromoalkanes; hydroxyl groups could enable nucleophilic substitution or act as leaving groups in acidic conditions .
Ethane-1,1-diol

Used in polymer chemistry and as a solvent. Its stability in solution is attributed to hydrogen bonding, reducing oxidative degradation .

1,2-Dibromobutane

Primarily an intermediate in organic synthesis (e.g., cross-coupling reactions) .

Brominated Aromatic Diols

Compounds like Benzen-1,2-diol,4,5-dibromo- (CAS 2563-26-0) are employed in flame retardants or pharmaceuticals due to enhanced thermal stability from bromine .

Inference for this compound :

  • Potential applications include: Pharmaceuticals: Bromine’s electronegativity could enhance binding to biological targets. Polymer Crosslinking: Diol groups may act as linkers in resin synthesis.
  • Stability concerns: Bromine’s electron-withdrawing nature might increase susceptibility to hydrolysis compared to non-brominated diols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.